ルビテカン

概要

科学的研究の応用

Rubitecan has extensive applications in scientific research, particularly in the field of cancer research. It is an effective drug against pancreatic cancer and other solid tumors . Rubitecan’s ability to inhibit topoisomerase I makes it a valuable tool in studying DNA replication and repair mechanisms . Additionally, rubitecan has been used in clinical trials to evaluate its efficacy and safety in treating various cancers .

作用機序

ルビテカンは、DNAトポイソメラーゼIを介してDNAが複製中にほどけるのを防ぐことで効果を発揮します . このDNA複製への干渉は、最終的に腫瘍の増殖を阻害します。 関与する分子標的と経路には、トポイソメラーゼIの阻害があり、タンパク質結合DNA一本鎖切断の形成につながります .

準備方法

ルビテカンの合成には、カンプトテシンのニトロ化が伴います。 大規模生産では、カンプトテシンの直接ニトロ化における位置選択性の問題により、問題が発生していました . ルビテカンを合成するために使用される一方法は、10-ヒドロキシカンプトテシンをニトロ化し、次にヒドロキシル官能基を除去することです .

化学反応の分析

ルビテカンは、以下を含むさまざまな化学反応を受けます。

酸化: ルビテカンは、特定の条件下で酸化されて、さまざまな誘導体になる可能性があります。

還元: 還元反応は、ルビテカンに存在するニトロ基を変質させる可能性があります。

置換: 置換反応は、ルビテカン分子のさまざまな位置で起こり、さまざまなアナログの形成につながります。

これらの反応で使用される一般的な試薬や条件には、強酸や塩基、酸化剤、還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。

科学研究への応用

ルビテカンは、特にがん研究の分野において、科学研究に幅広い応用があります。 これは、膵臓癌やその他の固形腫瘍に対する効果的な薬剤です . ルビテカンはトポイソメラーゼIを阻害する能力があるため、DNA複製や修復メカニズムを研究する上で貴重なツールとなっています . さらに、ルビテカンは、さまざまな癌に対する有効性と安全性を評価するために臨床試験で使用されてきました .

類似化合物との比較

ルビテカンは、イリノテカンやトポテカンなどの他のカンプトテシン誘導体と類似しています。 ルビテカンは、経口バイオアベイラビリティと外来で投与できるという点でユニークです . その他の類似化合物には、以下が含まれます。

イリノテカン: がんの治療に使用される別のトポイソメラーゼI阻害剤。

トポテカン: 卵巣癌や小細胞肺癌の治療に使用されるトポイソメラーゼI阻害剤。

ルビテカンのユニークさは、その前駆体である9-アミノカンプトテシンと比較して、ラクトン安定性が向上し、製造コストが低いことです .

特性

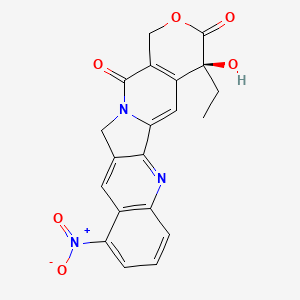

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNKPBCCMUMSW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046752 | |

| Record name | Rubitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth. | |

| Record name | Rubitecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

91421-42-0 | |

| Record name | 9-Nitrocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubitecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubitecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rubitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 9-Nitrocamptothecin?

A1: 9-Nitrocamptothecin functions as a topoisomerase I inhibitor. [, , , , , ]

Q2: How does 9-Nitrocamptothecin exert its antitumor activity?

A2: 9-Nitrocamptothecin binds to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death). [, , , , ]

Q3: What is the molecular formula and weight of 9-Nitrocamptothecin?

A4: The molecular formula of 9-Nitrocamptothecin is C20H15N3O7, and its molecular weight is 405.36 g/mol. [, , , , ]

Q4: Does the lactone ring structure of 9-Nitrocamptothecin play a crucial role in its activity?

A5: Yes, the closed lactone ring structure is essential for 9-Nitrocamptothecin's optimal activity as a topoisomerase I inhibitor. The open carboxylic acid form exhibits significantly reduced or no activity. [, , ]

Q5: How does the stability of 9-Nitrocamptothecin's lactone ring vary in different environments?

A6: The lactone ring is more stable in acidic environments, whereas neutral or basic conditions promote its conversion to the inactive carboxylic acid form. This instability at physiological pH poses challenges for its formulation and delivery. [, , ]

Q6: Does 9-Nitrocamptothecin possess any known catalytic properties?

A7: Based on the provided research, 9-Nitrocamptothecin is primarily investigated as a topoisomerase I inhibitor and not for its catalytic properties. [, , , , ]

Q7: Have computational methods been employed to study 9-Nitrocamptothecin?

A8: Yes, in silico docking studies have been conducted to elucidate the interaction pattern between 9-Nitrocamptothecin and topoisomerase I, providing insights into its binding mechanism and potential for structure-based drug design. [, ]

Q8: What formulation strategies have been explored to enhance the stability and delivery of 9-Nitrocamptothecin?

A10: Various approaches have been investigated, including encapsulation in liposomes, nanoparticles, and mixed micelles, aiming to improve its solubility, stability in biological fluids, and delivery to target tissues. [, , , , ]

Q9: What is the primary route of administration for 9-Nitrocamptothecin?

A11: Although initially developed as an oral formulation, 9-Nitrocamptothecin has also been studied for intravenous, aerosol, and transdermal delivery, highlighting the ongoing efforts to optimize its pharmacokinetic profile and therapeutic index. [, , , , , , ]

Q10: How is 9-Nitrocamptothecin metabolized and eliminated from the body?

A12: 9-Nitrocamptothecin undergoes metabolism, primarily to its active metabolite, 9-Aminocamptothecin. The exact metabolic pathways and elimination routes require further investigation, although biliary excretion has been identified as one pathway. [, , , , ]

Q11: What is the preclinical efficacy of 9-Nitrocamptothecin against various cancer types?

A13: Preclinical studies have demonstrated promising antitumor activity of 9-Nitrocamptothecin against a broad spectrum of human cancer cell lines and xenograft models, including pancreatic, breast, lung, colon, ovarian, and melanoma. [, , , , ]

Q12: Are there known mechanisms of resistance to 9-Nitrocamptothecin?

A15: While specific resistance mechanisms to 9-Nitrocamptothecin are not extensively detailed in the provided research, alterations in topoisomerase I expression or function, as well as drug efflux pumps, could potentially contribute to resistance, similar to other camptothecin analogues. [, ]

Q13: What are the most common side effects associated with 9-Nitrocamptothecin treatment?

A16: The most common adverse effects reported in clinical trials include hematological toxicity (neutropenia, anemia, thrombocytopenia), gastrointestinal toxicity (nausea, vomiting, diarrhea), and fatigue. These toxicities are generally manageable with dose adjustments and supportive care. [, , ]

Q14: Why are alternative drug delivery strategies being explored for 9-Nitrocamptothecin?

A17: Alternative drug delivery approaches like liposomes, nanoparticles, and aerosols are being investigated to enhance its solubility, stability, and target tissue delivery, aiming to improve its therapeutic index and potentially reduce systemic toxicity. [, , , , ]

Q15: What analytical methods are employed to quantify 9-Nitrocamptothecin in biological samples?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) and mass spectrometry (MS) are commonly used for the sensitive and specific quantification of 9-Nitrocamptothecin in biological matrices. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。